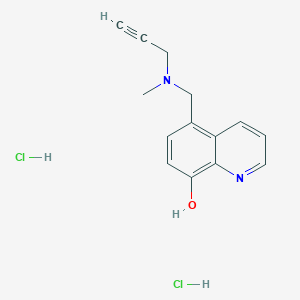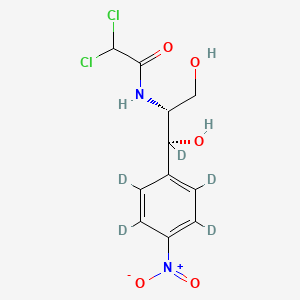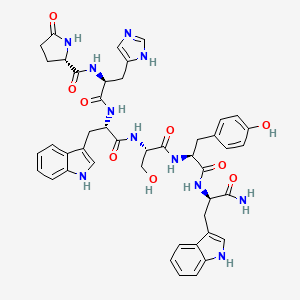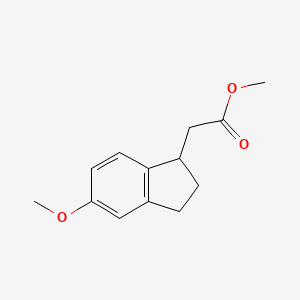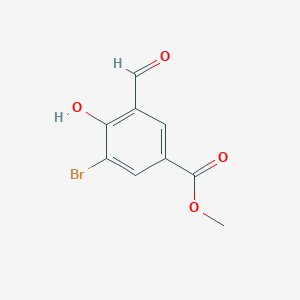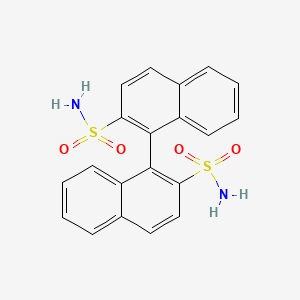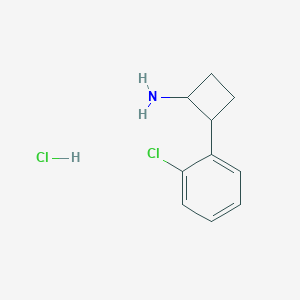
2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
Descripción general
Descripción
“2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is an organic compound with the CAS Number: 1427378-89-9 . It has a molecular weight of 218.13 and its IUPAC name is 2-(2-chlorophenyl)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” is represented by the InChI code: 1S/C10H12ClN.ClH/c11-9-4-2-1-3-7(9)8-5-6-10(8)12;/h1-4,8,10H,5-6,12H2;1H . The compound’s structure includes a cyclobutanamine ring with a chlorophenyl group attached .
Physical And Chemical Properties Analysis
“2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” appears as a powder . It has a storage temperature of room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity :
- A study by Rammeloo, Stevens, and de Kimpe (2002) describes a synthetic approach towards 3-(chloromethyl)cyclobutanone, used in synthesizing 2,4-methanoproline analogues. This research highlights the versatility and potential applications of cyclobutanone derivatives in synthesis (Rammeloo, Stevens, & de Kimpe, 2002).
Application in Bioactive Compound Synthesis :
- Feng, Hao, Liu, and Buchwald (2019, 2020) explored the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes, emphasizing their importance in biologically active compounds. These methods are significant for the development of new drugs and therapeutic agents (Feng, Hao, Liu, & Buchwald, 2019, 2020).
Cyclobutane Group Properties and Applications :
- Uff's (1964) work on the cyclobutane group discusses its general properties, syntheses, and preparative methods, providing a foundational understanding of this group's applications in various scientific fields (Uff, 1964).
Cyclobutane Derivatives in Medicinal Chemistry :
- Research by Mohammad, Reidl, Zeller, and Becker (2020) on the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon illustrates its utility in medicinal chemistry, particularly in the development of inhibitors for hydrolase enzymes (Mohammad, Reidl, Zeller, & Becker, 2020).
Catalysis and Chemical Transformations :
- Gajare, Toyota, Yoshifuji, and Ozawa (2004) discussed the application of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions, showing the relevance of cyclobutane derivatives in catalysis (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Safety And Hazards
The safety information for “2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-7(9)8-5-6-10(8)12;/h1-4,8,10H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYQTGMGVYSVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



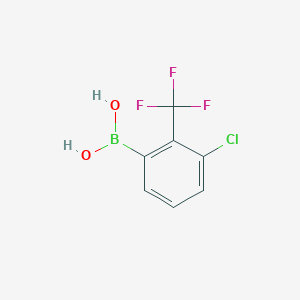
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)
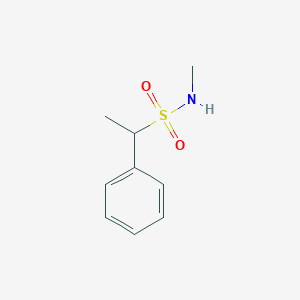
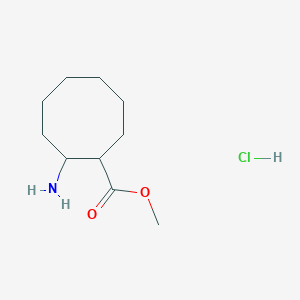
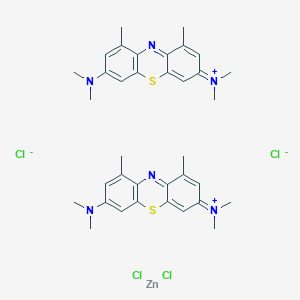
![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)
